molecular formula C7H3F2N3O2 B1397832 4-Amino-2,3-difluoro-5-nitrobenzonitrile CAS No. 917980-12-2

4-Amino-2,3-difluoro-5-nitrobenzonitrile

Cat. No.: B1397832
CAS No.: 917980-12-2
M. Wt: 199.11 g/mol
InChI Key: ANECUDXVENBPRU-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluoro-5-nitrobenzonitrile is an organic compound characterized by the presence of amino, fluoro, and nitro functional groups It is a colorless crystalline solid with a weak odor and is known for its chemical reactivity

Preparation Methods

The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 2,3-difluorobenzonitrile followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. Safety measures are crucial during the synthesis due to the compound’s reactivity and potential hazards .

Chemical Reactions Analysis

4-Amino-2,3-difluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

4-Amino-2,3-difluoro-5-nitrobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell death in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in disrupting key signaling pathways involved in cancer progression.

Comparison with Similar Compounds

4-Amino-2,3-difluoro-5-nitrobenzonitrile can be compared with other similar compounds such as:

    2-Amino-5-nitrobenzonitrile: Similar in structure but lacks the fluoro groups, which may affect its reactivity and applications.

    3,5-Difluoro-4-nitrobenzonitrile:

Properties

IUPAC Name

4-amino-2,3-difluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N3O2/c8-5-3(2-10)1-4(12(13)14)7(11)6(5)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANECUDXVENBPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731554
Record name 4-Amino-2,3-difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917980-12-2
Record name 4-Amino-2,3-difluoro-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917980-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3-difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-2,3-difluoro-5-nitrobenzamide (90 g, 0.416 mol) in acetonitrile (630 mL) was added POCl3 (96 mL, 1.04 mol) in one portion. The mixture was then heated to 70° C. and as the reaction proceeded the suspension become a brown solution. After 1.5 hours, HPLC analysis showed no remaining starting material. The reaction mixture was cooled to 30° C., then added to water (4.5 L) over 30 minutes while the temperature was held at 17-25° C. The resultant bright yellow slurry was stirred for 1 hour, filtered under vacuum, and the remaining solid was then dried in a vacuum oven at 50° C. to provide 4-amino-2,3-difluoro-5-nitrobenzonitrile as a yellow solid, (74.4 g, 90% yield). HPLC 95a %. 1H NMR (400 MHz, DMSO-d6) δ 8.30 (2H, br s, NH2), 8.53 (1H, apparent dd, J 1.8, 6.4, Ar—H). 19F NMR (376 MHz, DMSO-d6) δ −128, −152. 13C (100 MHz, DMSO-d6) δ 87.1 (C, d, J 15), 113.6 (C, d, J 4), 128.6 (CH, s), 128.8 (C, d, J 5), 139.3 (CF, dd, J 245, 14), 141.5 (C, dd, J 13, 5), 152.8 (CF, dd, J 259, 12). IR νmax/cm−1 3446, 3322, 2235, 1647, 1551, 1287, 1275. MS APCI (−) 198 (M−1) detected, APCI (+) 200 (M+1) detected.
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90 g
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96 mL
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4.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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